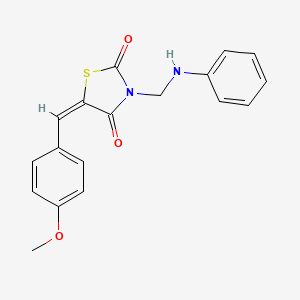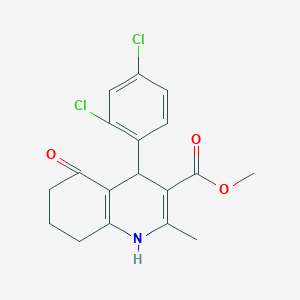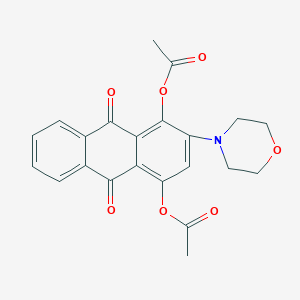
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Thioflavin T, is a fluorescent dye used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
Mecanismo De Acción
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T binds specifically to amyloid fibrils, causing them to emit a fluorescent signal when exposed to light. This property allows researchers to easily detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and physiological effects:
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is a relatively safe compound and does not have any known biochemical or physiological effects on the body. It is primarily used as a research tool and is not intended for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can only detect fibrils that have already formed and cannot be used to monitor the early stages of fibril formation. Additionally, it may not be suitable for all types of amyloid fibrils and may require optimization for specific applications.
Direcciones Futuras
There are many potential future directions for the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in scientific research. One area of interest is the development of new imaging techniques that can improve the sensitivity and specificity of amyloid fibril detection. Another area of interest is the use of 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T in the development of new therapies for amyloid-related diseases. Finally, there is ongoing research into the mechanisms of amyloid fibril formation and the role that 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can play in understanding these processes.
Métodos De Síntesis
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be synthesized using a multi-step process involving the reaction of aniline with 4-methoxybenzaldehyde, followed by the reaction of the resulting compound with thioflavin S. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T is widely used in scientific research for the detection and quantification of amyloid fibrils. It is particularly useful in the study of Alzheimer's disease, where the accumulation of amyloid beta plaques in the brain is a hallmark of the disease. 3-(anilinomethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione T can be used to visualize these plaques in brain tissue samples, allowing researchers to study the progression of the disease and test potential treatments.
Propiedades
IUPAC Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-9-7-13(8-10-15)11-16-17(21)20(18(22)24-16)12-19-14-5-3-2-4-6-14/h2-11,19H,12H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKVVGVPCRFJOT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)




![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)